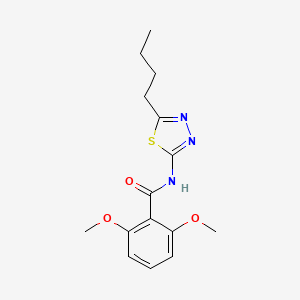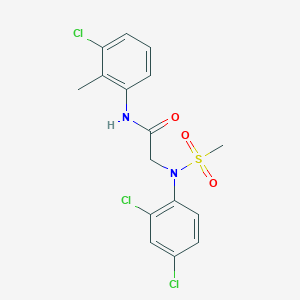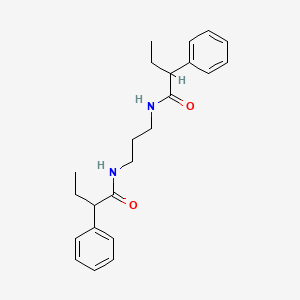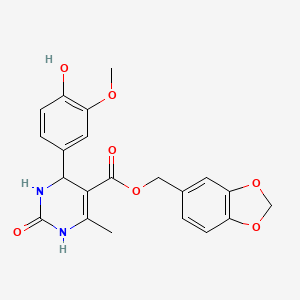![molecular formula C15H23NO2 B5145697 1-[4-(3-methoxyphenoxy)butyl]pyrrolidine CAS No. 5362-98-1](/img/structure/B5145697.png)
1-[4-(3-methoxyphenoxy)butyl]pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(3-methoxyphenoxy)butyl]pyrrolidine, also known as MPBP, is a chemical compound that belongs to the class of pyrrolidine derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
作用機序
1-[4-(3-methoxyphenoxy)butyl]pyrrolidine acts as a sigma-1 receptor agonist and a dopamine transporter inhibitor. It has been shown to enhance the release of dopamine in the prefrontal cortex and striatum, which are brain regions that are involved in reward processing, decision-making, and motor control. This compound has also been shown to modulate the activity of ion channels, including voltage-gated calcium channels and NMDA receptors, which are involved in synaptic plasticity and learning and memory processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models. It has been shown to enhance locomotor activity and induce hyperthermia in mice. This compound has also been shown to increase the release of acetylcholine and glutamate in the prefrontal cortex and striatum, which are brain regions that are involved in cognitive processes. This compound has also been shown to have anxiolytic and antidepressant-like effects in animal models.
実験室実験の利点と制限
1-[4-(3-methoxyphenoxy)butyl]pyrrolidine has several advantages for lab experiments. It is a highly selective sigma-1 receptor agonist and dopamine transporter inhibitor, which makes it a useful tool for studying the role of these proteins in various physiological and pathological conditions. This compound is also relatively easy to synthesize and purify, which makes it a cost-effective tool for scientific research.
However, this compound also has some limitations for lab experiments. It has a relatively short half-life, which makes it challenging to use in long-term experiments. This compound also has some potential off-target effects, which may complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the study of 1-[4-(3-methoxyphenoxy)butyl]pyrrolidine. One potential direction is to investigate the role of sigma-1 receptors and dopamine transporters in various neurological and psychiatric disorders, including schizophrenia, depression, and addiction. Another potential direction is to develop new derivatives of this compound that have improved pharmacological properties, such as longer half-life and higher selectivity for sigma-1 receptors and dopamine transporters. Finally, future studies could investigate the potential therapeutic applications of this compound and its derivatives in various diseases and disorders.
合成法
The synthesis method of 1-[4-(3-methoxyphenoxy)butyl]pyrrolidine involves the reaction of 3-methoxyphenol with 1,4-dibromobutane in the presence of potassium carbonate to produce 1-(3-methoxyphenoxy)-4-bromobutane. This intermediate product is then reacted with pyrrolidine in the presence of potassium carbonate to produce this compound. The purity of this compound can be improved by recrystallization from ethanol.
科学的研究の応用
1-[4-(3-methoxyphenoxy)butyl]pyrrolidine has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have affinity for the sigma-1 receptor, which is a protein that is involved in various physiological processes, including neurotransmission, ion channel regulation, and cellular signaling. This compound has also been shown to have affinity for the dopamine transporter, which is a protein that is involved in the reuptake of dopamine from the synaptic cleft. These properties make this compound a potentially useful tool for studying the role of sigma-1 receptors and dopamine transporters in various physiological and pathological conditions.
特性
IUPAC Name |
1-[4-(3-methoxyphenoxy)butyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-17-14-7-6-8-15(13-14)18-12-5-4-11-16-9-2-3-10-16/h6-8,13H,2-5,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHDJCSLNNLRHCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCCN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60367126 |
Source


|
| Record name | 1-[4-(3-methoxyphenoxy)butyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60367126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5362-98-1 |
Source


|
| Record name | 1-[4-(3-methoxyphenoxy)butyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60367126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[(2-methoxyphenyl)amino]methyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5145628.png)
![4-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}morpholine hydrochloride](/img/structure/B5145634.png)
![N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5145642.png)


![4-fluoro-N-(2-methoxyethyl)-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5145672.png)
![3-methoxy-N-(2-methylphenyl)-4-{[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzenesulfonamide](/img/structure/B5145679.png)

![2-[2-(2,2-dimethylpropanoyl)hydrazino]-N-isopropyl-2-oxoacetamide](/img/structure/B5145701.png)
![9-allyl-2-(4-methoxyphenyl)-9H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5145710.png)
![1-(4-chlorophenyl)-5-{[(3-methoxyphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5145716.png)
![2-[4-(4-ethylbenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5145721.png)